molecular formula C12H14N2O2 B1309918 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid CAS No. 802044-51-5

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid

Cat. No.: B1309918
CAS No.: 802044-51-5
M. Wt: 218.25 g/mol
InChI Key: VBGYZHIJSIWBIT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-benzimidazol-2-yl)butanoic acid is a heterocyclic carboxylic acid featuring a benzimidazole core substituted with a methyl group at the 1-position and a butanoic acid chain at the 2-position. The benzimidazole moiety is a bicyclic aromatic system known for its role in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar structure and hydrogen-bonding capabilities . This compound is of interest in drug discovery, particularly in the development of protease inhibitors or metalloenzyme modulators.

Properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGYZHIJSIWBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424636
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802044-51-5
Record name 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylbenzimidazole with butanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Scientific Research Applications

Biological Activity

Overview

4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂, classified as a benzimidazole derivative. This compound has garnered attention in various fields of biological research due to its potential antimicrobial , anticancer , and antiviral properties. The mechanism of action typically involves interactions with specific molecular targets, influencing biochemical pathways and cellular processes.

Target Interaction

The primary mode of action for this compound involves binding to enzymes and receptors, which modulates their activity. This interaction can lead to:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells
  • Alteration in gene expression and cellular metabolism

These effects are attributed to the compound's ability to influence various signaling pathways within cells .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated:

  • Cytotoxic effects on various cancer cell lines : Studies have reported IC50 values indicating effective inhibition of cell proliferation in cancerous cells.
  • Induction of apoptosis : Mechanistic studies suggest that this compound can trigger programmed cell death through mitochondrial pathways, enhancing its therapeutic potential against malignancies .

Antiviral Effects

This compound has also been investigated for its antiviral properties. It has shown activity against viruses such as Herpes Simplex Virus (HSV) and other RNA viruses. The antiviral mechanisms are believed to involve:

  • Inhibition of viral replication
  • Interference with viral entry into host cells .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against multiple bacterial strains, showing a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial properties compared to standard antibiotics.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induced significant cytotoxicity with IC50 values between 10 µM and 25 µM, suggesting potential as an anticancer agent .
  • Antiviral Activity Testing : In studies involving HSV-infected Vero cells, the compound exhibited a protective effect with a therapeutic index indicating effective inhibition at low concentrations, outperforming some commercial antiviral agents .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialGram-positive bacteria8 - 32 µg/mL
AntimicrobialGram-negative bacteria16 - 64 µg/mL
AnticancerMCF-7 (breast cancer)10 - 25 µM
AnticancerHeLa (cervical cancer)15 - 30 µM
AntiviralHSVTherapeutic index >10

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Group Substituents on Benzimidazole Key Properties/Applications
4-(1-Methyl-1H-benzimidazol-2-yl)butanoic acid (Target Compound) C₁₂H₁₄N₂O₂ Carboxylic acid 1-Methyl High polarity, ionic interactions, potential enzyme inhibition
4-(1-Methyl-1H-benzimidazol-2-yl)-1-butanamine C₁₂H₁₇N₃ Amine 1-Methyl Basic nature, improved blood-brain barrier penetration, possible CNS targeting
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate C₁₄H₁₉N₃O₂ Ester 1-Methyl, 5-Amino Lipophilic prodrug, metabolized to active acid in vivo
4-(5-Substituted-1H-benzimidazol-2-yl)-benzoic acid hydrazide derivatives C₁₄H₁₂N₄O₂ Hydrazide 5-Substituents (e.g., Cl, NO₂) Antimicrobial/anticancer activity via hydrogen bonding and aromatic stacking
4-Oxo-4-(prop-2-ynyloxy)butanoic acid C₇H₈O₄ Ketone, Alkyne N/A Click chemistry applications, synthetic intermediate

Functional Group Modifications

  • Carboxylic Acid vs. Amine : The target compound’s carboxylic acid group enables salt formation and ionic interactions, contrasting with the amine derivative’s basicity and protonation under physiological conditions. The amine analog (Table 1, Row 2) may exhibit enhanced CNS activity due to improved BBB penetration .
  • Ester Prodrugs : The ethyl ester derivative (Table 1, Row 3) serves as a lipophilic prodrug, increasing oral bioavailability. Upon hydrolysis, it releases the active carboxylic acid, demonstrating a common strategy to optimize pharmacokinetics .

Substituent Effects on Benzimidazole

  • Hydrazide Derivatives : Hydrazide-linked benzoic acid analogs (Table 1, Row 4) exhibit rigid aromatic backbones, favoring π-π stacking with biological targets. Substitutions like nitro or chloro groups further modulate electron density and bioactivity .

Chain Length and Backbone Variations

  • Butanoic Acid vs. Benzoic Acid: The target compound’s four-carbon chain offers flexibility, whereas benzoic acid derivatives (Table 1, Row 4) have shorter, rigid backbones. This difference impacts conformational freedom and binding to sterically constrained active sites .
  • Oxo and Alkyne Modifications: The oxo-alkyne derivative (Table 1, Row 5) lacks a benzimidazole ring but shares a butanoic acid chain. Its alkyne group enables click chemistry for bioconjugation, highlighting its utility in chemical biology .

Q & A

Q. What are the common synthetic routes for 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid?

The synthesis typically involves:

  • Condensation and cyclization : Reacting substituted benzimidazole precursors with carboxylic acid derivatives under acidic or basic conditions. For example, 2-aminobenzimidazole derivatives may undergo cyclization with γ-keto acids .
  • Oxidation of side chains : Using oxidizing agents like potassium permanganate to convert alcohol or alkyl side chains to carboxylic acids .
  • Acid-catalyzed ester hydrolysis : Converting ester-protected intermediates (e.g., methyl esters) to the free acid using HCl or NaOH . Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and acid catalysts like sulfuric acid .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the benzimidazole core and butanoic acid side chain, with characteristic shifts for aromatic protons (~7–8 ppm) and carboxylic acid protons (broad ~12 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .
  • IR spectroscopy : Identifies functional groups like C=O (1700–1750 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .

Q. What are the primary research applications of this compound?

  • Anticancer agents : Structural analogs (e.g., bendamustine hydrochloride) act as alkylating agents in leukemia treatment .
  • Kinase inhibition : The benzimidazole core interacts with ATP-binding pockets in kinases, making it a scaffold for inhibitors .
  • Material science : The carboxylic acid group enables incorporation into polymers for enhanced thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Low temperatures (~0–5°C) minimize side reactions during cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or enzymes enhance regioselectivity in multi-step syntheses .
  • Statistical optimization : Use Design of Experiments (DoE) to balance parameters like pH, temperature, and reagent ratios .

Q. How can contradictions in reported biological activity data be resolved?

  • Structural analogs : Compare activity of derivatives (e.g., 4-(1,8-naphthyridin-2-yl)butanoic acid) to identify critical functional groups .
  • Assay validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolic interference from the carboxylic acid group .
  • Crystallographic analysis : Resolve binding modes via co-crystallization with target proteins to clarify structure-activity relationships .

Q. What is the role of substituents on the benzimidazole core in modulating biological activity?

  • Electron-withdrawing groups (e.g., Cl at position 5): Enhance binding to hydrophobic enzyme pockets .
  • Methoxy groups : Improve solubility and pharmacokinetics by increasing polarity .
  • Methylation at N1 : Reduces metabolic degradation by blocking cytochrome P450 oxidation .

Q. What challenges arise in crystallographic analysis of this compound?

  • Disordered solvent molecules : Use SQUEEZE in SHELX to model unresolved electron density .
  • Twinning : Address diffraction overlap by refining data in multiple twin domains .
  • Hydrogen bonding networks : Graph set analysis (e.g., Etter’s rules) clarifies packing motifs and stability .

Q. How can computational methods predict reactivity and interactions of this compound?

  • DFT calculations : Model transition states for ester hydrolysis or benzimidazole ring formation .
  • Molecular docking : Screen interactions with kinases (e.g., Bcr-Abl) using AutoDock Vina .
  • Hydrogen-bond propensity : Tools like Mercury (CCDC) predict crystal packing based on functional group interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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